molecular formula C15H21N5O2S B14011001 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea CAS No. 35101-91-8

1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea

Cat. No.: B14011001
CAS No.: 35101-91-8
M. Wt: 335.4 g/mol
InChI Key: PDJWXDTUPQJHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea is a compound that belongs to the class of thioureas and triazoles. This compound is characterized by the presence of a benzyl group, a diethoxymethyl group, and a triazole ring, which are linked through a thiourea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea typically involves the reaction of benzyl isothiocyanate with 2-(diethoxymethyl)-1,2,4-triazole. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the thiourea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

35101-91-8

Molecular Formula

C15H21N5O2S

Molecular Weight

335.4 g/mol

IUPAC Name

1-benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea

InChI

InChI=1S/C15H21N5O2S/c1-3-21-15(22-4-2)20-13(17-11-18-20)19-14(23)16-10-12-8-6-5-7-9-12/h5-9,11,15H,3-4,10H2,1-2H3,(H2,16,17,18,19,23)

InChI Key

PDJWXDTUPQJHIE-UHFFFAOYSA-N

Canonical SMILES

CCOC(N1C(=NC=N1)NC(=S)NCC2=CC=CC=C2)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.